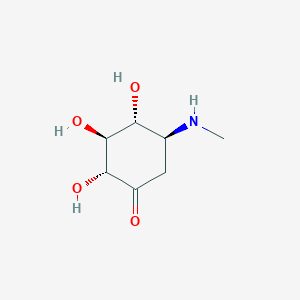
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one is a compound known for its unique structure and potential applications in various fields. This compound is characterized by its cyclohexanone core with multiple hydroxyl groups and a methylamino substituent, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexanone derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions can be achieved through various hydroxylation reactions.
Amination: The methylamino group is introduced at the 5 position through an amination reaction, often using methylamine as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one: Known for its potential pharmaceutical applications.
(2R,3S,4R,5S)-2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexan-1-one: Contains similar structural features and is studied for its unique chemical properties.
Uniqueness
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one stands out due to its specific arrangement of hydroxyl and amino groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C7H13NO4/c1-8-3-2-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,2H2,1H3/t3-,5+,6-,7-/m0/s1 |
InChI-Schlüssel |
TULDTLBONFEVFV-CDGOZMSNSA-N |
Isomerische SMILES |
CN[C@H]1CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
Kanonische SMILES |
CNC1CC(=O)C(C(C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


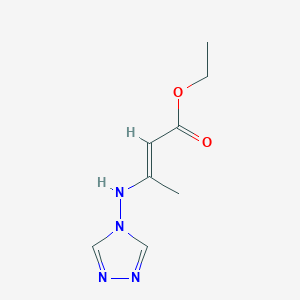

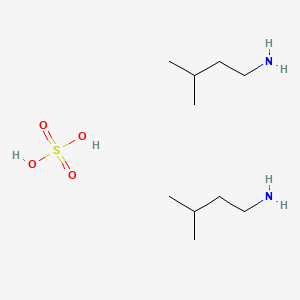
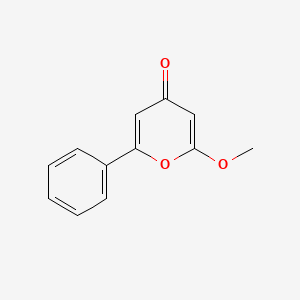
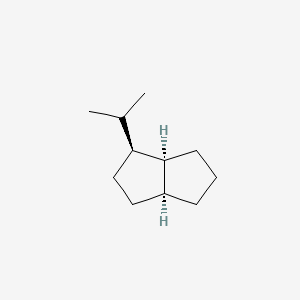
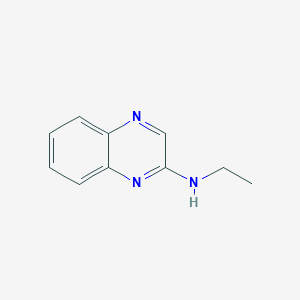
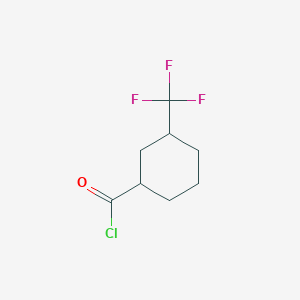
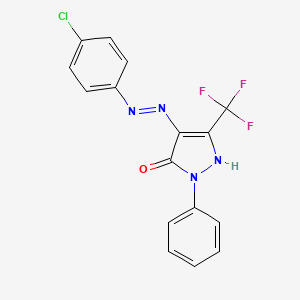
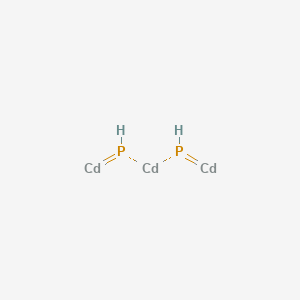
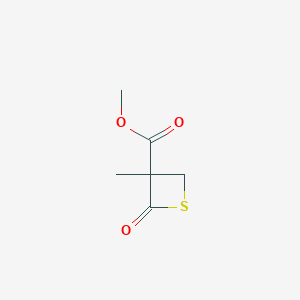
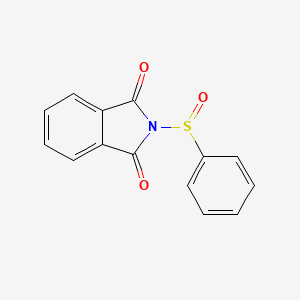
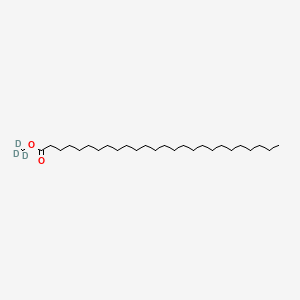
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
